molecular formula C16H27N5O5 B568831 (2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester CAS No. 1174021-95-4

(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester

Cat. No. B568831
CAS RN: 1174021-95-4
M. Wt: 369.422
InChI Key: HTLLROXSRRARPI-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple functional groups, including an azido group, carbonyl groups, an oxirane ring, and an ester group. It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C16H27N5O5 . It contains an oxirane ring, which is a three-membered ring containing an oxygen atom, and is known for its high reactivity. The azido group is also a highly reactive group, often used in click chemistry reactions.

Scientific Research Applications

Role of Precursor Compounds in Plant Biology

Research on 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor compound in ethylene biosynthesis in plants, highlights its underestimated role beyond being just a precursor. ACC is involved in multiple biological processes, including growth, stress response, and signaling, independent of ethylene. This emphasizes the importance of studying precursor compounds in understanding broader biological functions and pathways (Van de Poel & Van Der Straeten, 2014).

Metabolism of Aspartyl Moiety in Aspartame

Studies on the metabolism of aspartame, specifically its aspartyl moiety, in animals and humans provide insights into the metabolic pathways of similar ester compounds. These pathways include conversion to CO2, incorporation into body constituents like amino acids and proteins, and the role of ester moieties in drug metabolism and environmental toxicology (Ranney & Oppermann, 1979).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, serves as a versatile building block in drug synthesis, highlighting the potential of carbonyl and carboxyl functional groups (similar to those in the compound of interest) in synthesizing a variety of chemicals. Its applications in cancer treatment, medical materials, and as a modifier in drug synthesis illustrate the significance of such compounds in developing more efficient and sustainable pharmaceuticals (Zhang et al., 2021).

properties

IUPAC Name

ethyl (2S,3S)-3-[[(2S)-1-(4-azidobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O5/c1-4-25-16(24)13-12(26-13)15(23)20-11(9-10(2)3)14(22)18-7-5-6-8-19-21-17/h10-13H,4-9H2,1-3H3,(H,18,22)(H,20,23)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLLROXSRRARPI-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester

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